molecular formula C12H13NO2 B12868308 2-Isopropyl-4-phenyloxazol-5(4H)-one

2-Isopropyl-4-phenyloxazol-5(4H)-one

Cat. No.: B12868308
M. Wt: 203.24 g/mol
InChI Key: JFEYMJRXJNAAQT-UHFFFAOYSA-N
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Description

2-Isopropyl-4-phenyloxazol-5(4H)-one is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an isopropyl group at the second position and a phenyl group at the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-phenyloxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between an isopropyl-substituted amine and a phenyl-substituted carbonyl compound in the presence of a dehydrating agent can lead to the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds.

Scientific Research Applications

2-Isopropyl-4-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-4-methyloxazol-5(4H)-one: Similar structure but with a methyl group instead of a phenyl group.

    2-Isopropyl-4-ethyloxazol-5(4H)-one: Similar structure but with an ethyl group instead of a phenyl group.

    2-Isopropyl-4-butyloxazol-5(4H)-one: Similar structure but with a butyl group instead of a phenyl group.

Uniqueness

2-Isopropyl-4-phenyloxazol-5(4H)-one is unique due to the presence of both isopropyl and phenyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other oxazole derivatives.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

JFEYMJRXJNAAQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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